5-amino-1-(4-chlorobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.:
VCID: VC16446991
Molecular Formula: C16H12Cl2FN5O
Molecular Weight: 380.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
Molecular FormulaThe molecular formula of the compound is C16H12Cl2FN5O, indicating the presence of carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms. Structural Features
SynthesisThe synthesis of this compound typically involves a multi-step process that includes:
These steps require careful control of reaction conditions to ensure high yield and purity. Medicinal ChemistryThe triazole ring system is a privileged structure in drug design due to its ability to interact with biological targets via hydrogen bonding, π-stacking, and coordination with metal ions. Specific applications include:
Biological Activity PredictionThe presence of halogen atoms (chlorine and fluorine) often enhances lipophilicity and membrane permeability, suggesting potential activity as:
Molecular docking studies could further elucidate its binding affinity to specific biological targets. |
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Product Name | 5-amino-1-(4-chlorobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide |
Molecular Formula | C16H12Cl2FN5O |
Molecular Weight | 380.2 g/mol |
IUPAC Name | 5-amino-N-(3-chloro-4-fluorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Standard InChI | InChI=1S/C16H12Cl2FN5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-11-5-6-13(19)12(18)7-11/h1-7H,8,20H2,(H,21,25) |
Standard InChIKey | DFNLUXKMFBXKJI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)N)Cl |
PubChem Compound | 22423769 |
Last Modified | Aug 10 2024 |
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